molecular formula C18H21N3O B500196 N-methyl-N,4-diphenylpiperazine-1-carboxamide CAS No. 470716-25-7

N-methyl-N,4-diphenylpiperazine-1-carboxamide

Cat. No.: B500196
CAS No.: 470716-25-7
M. Wt: 295.4g/mol
InChI Key: VFKQNFHVTRDOQW-UHFFFAOYSA-N
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Description

N-methyl-N,4-diphenylpiperazine-1-carboxamide is a heterocyclic organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N,4-diphenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve high-pressure and high-temperature reactions. For example, the reaction of diethanolamine with methylamine at 250 bar and 200°C is a common industrial method for producing N-methylpiperazine . Similar high-pressure and high-temperature conditions can be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N,4-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-methyl-N,4-diphenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methyl-N,4-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N,4-diphenylpiperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler piperazine derivatives .

Properties

IUPAC Name

N-methyl-N,4-diphenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-19(16-8-4-2-5-9-16)18(22)21-14-12-20(13-15-21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQNFHVTRDOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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